N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide" is a structurally complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simple precursors that undergo cyclocondensation, oxidation, and other transformations. For example, the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones is achieved through cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes followed by air oxidation, using a Brønsted-acidic ionic liquid as a catalyst in solvent-free conditions . This suggests that the synthesis of the compound may also involve similar cyclocondensation steps and the use of green chemistry principles.
Molecular Structure Analysis
The molecular structure of the compound likely features a thieno[3,2-d]pyrimidin core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This core is known to impart significant biological activity to molecules, as seen in the synthesis of thieno[3,2-b]pyridin derivatives that target c-Met and VEGFR2 tyrosine kinases . The presence of an imidazo[1,2-a]pyridine moiety in the compound suggests additional potential for interaction with biological targets, given the known activity of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups and heterocyclic systems. For instance, imidazo[1,2-a]pyridine derivatives have been designed with various amine moieties to exhibit antitubercular activity . The reactivity of such compounds can be further modified by introducing different substituents, which can affect their binding affinities and biological activities, as seen with synthetic peptides that form complexes in the minor groove of DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms and aromatic systems suggests that it would have significant polar character, which could influence its solubility and stability. The compound's biological activity would be closely related to its ability to interact with specific biological targets, as demonstrated by the dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors that possess favorable pharmacokinetic profiles and efficacy in vivo .
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have been actively engaged in synthesizing novel derivatives of pyrazolopyrimidines and related compounds, exploring their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) described the synthesis of a novel series of pyrazolopyrimidines, evaluating their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Activity
Another significant area of application involves the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Studies have shown that certain derivatives possess notable antistaphylococcal activity, suggesting their potential in combating bacterial infections. Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, demonstrating their antimicrobial efficacy (Kostenko et al., 2008).
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-13(21-7-3-2-4-12(21)19-10)15(23)18-6-8-22-16(24)14-11(5-9-26-14)20-17(22)25/h2-5,7,9H,6,8H2,1H3,(H,18,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADEPBHIOWOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
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